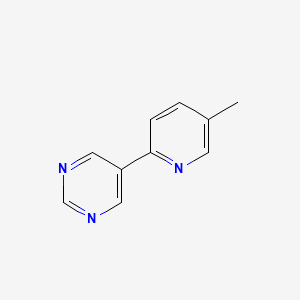

5-(5-Methylpyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methylpyridin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAVIGGXUMBGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296998 | |

| Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341503-03-5 | |

| Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341503-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis Strategies for 5 5 Methylpyridin 2 Yl Pyrimidine

Historical Evolution of 5-(5-Methylpyridin-2-yl)pyrimidine Synthetic Routes

Early synthetic methods for constructing the bi-heterocyclic scaffold of this compound often relied on traditional condensation reactions. These approaches typically involved the formation of the pyrimidine (B1678525) ring from acyclic precursors. For instance, a common strategy would involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, in this case, an amidine derivative of 5-methylpyridine.

While specific historical examples for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of pyrimidine synthesis suggest that early routes would have been characterized by multi-step procedures, often requiring harsh reaction conditions and resulting in modest yields. The synthesis of the necessary precursors, such as 2-amidinyl-5-methylpyridine, would have presented its own set of challenges. The preparation of substituted pyridines like 2-amino-5-methylpyridine, a potential precursor, has been achieved through methods like the Chichibabin reaction of 3-methylpyridine (B133936) with sodium amide, or through multi-step sequences involving the Hofmann or Curtius rearrangement of pyridine-2-carboxylic acid derivatives. google.com

Contemporary Approaches for the Synthesis of this compound

Modern organic synthesis has provided a powerful toolkit for the construction of complex molecules like this compound with greater efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions and direct arylation methodologies have emerged as the dominant strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions for this compound Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds between aryl and heteroaryl systems. These methods offer a convergent and highly modular approach to synthesizing this compound. The general strategy involves coupling a pyrimidine derivative bearing a leaving group (e.g., a halogen) with a 5-methylpyridine organometallic reagent, or vice versa.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, utilizing an organoboron reagent and a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The synthesis of this compound via this method would typically involve the reaction of a 5-halopyrimidine with (5-methylpyridin-2-yl)boronic acid or its ester. Alternatively, 2-halo-5-methylpyridine could be coupled with a pyrimidine-5-boronic acid derivative.

The reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable organoboron reagents. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Illustrative Suzuki-Miyaura Coupling for the Synthesis of this compound

| Pyrimidine Substrate | Pyridine (B92270) Substrate | Catalyst | Base | Solvent | Yield |

| 5-Bromopyrimidine | (5-Methylpyridin-2-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 2-Chloro-5-methylpyridine | Pyrimidine-5-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | High |

Note: This table represents plausible reaction conditions based on established Suzuki-Miyaura coupling protocols for similar heterocyclic systems. organic-chemistry.orgnih.gov

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this could entail the coupling of 5-halopyrimidine with a 2-(trialkylstannyl)-5-methylpyridine, or 2-halo-5-methylpyridine with a 5-(trialkylstannyl)pyrimidine.

While Stille coupling is highly effective and tolerates a broad range of functional groups, the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The selective functionalization of dihalo-bipyridines using stepwise Stille couplings highlights the precision possible with this method. nih.govspringernature.com

Table 2: Representative Stille Coupling for the Synthesis of this compound

| Pyrimidine Substrate | Pyridine Substrate | Catalyst | Additive | Solvent | Yield |

| 5-Iodopyrimidine | 2-(Tributylstannyl)-5-methylpyridine | Pd(PPh₃)₄ | CuI | Dioxane | High |

| 2-Bromo-5-methylpyridine | 5-(Tributylstannyl)pyrimidine | PdCl₂(PPh₃)₂ | - | Toluene | High |

Note: This table illustrates potential reaction setups based on general Stille coupling procedures. nih.govmdpi.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.orgorgsyn.org The synthesis of this compound via Negishi coupling would involve reacting a 5-halopyrimidine with a (5-methylpyridin-2-yl)zinc halide or a 2-halo-5-methylpyridine with a pyrimidin-5-ylzinc halide. orgsyn.org

Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can be advantageous but may also lead to lower chemoselectivity in some cases. The preparation of the organozinc reagent is a key step, often achieved through the reaction of the corresponding organolithium or Grignard reagent with a zinc salt, or by direct insertion of zinc into an organic halide. orgsyn.org The Negishi coupling has been successfully applied to the synthesis of various bipyridine and other heteroaryl-coupled systems. orgsyn.orgnih.gov

Table 3: Exemplary Negishi Coupling for the Synthesis of this compound

| Pyrimidine Substrate | Pyridine Substrate | Catalyst | Solvent | Yield |

| 5-Bromopyrimidine | (5-Methylpyridin-2-yl)zinc chloride | Pd(PPh₃)₄ | THF | High |

| 2-Chloro-5-methylpyridine | Pyrimidin-5-ylzinc chloride | Ni(dppe)Cl₂ | THF | High |

Note: This table provides hypothetical reaction conditions based on established Negishi coupling protocols. wikipedia.orgorgsyn.org

Direct Arylation and Heteroarylation Methodologies for this compound

A more recent and atom-economical approach to forming the C-C bond in this compound is through direct C-H arylation. This strategy avoids the pre-functionalization required for traditional cross-coupling reactions, where one of the coupling partners needs to be converted into an organometallic reagent. rsc.org

In the context of synthesizing this compound, a direct arylation approach could involve the palladium-catalyzed reaction of a 5-halopyrimidine with 3-methylpyridine, where the C-H bond at the 2-position of the pyridine is directly activated. Alternatively, a pyrimidine with an activated C-H bond could be coupled with 2-halo-5-methylpyridine. These reactions typically require a suitable catalyst, a ligand, and a base to facilitate the C-H activation and subsequent coupling. rsc.orgmdpi.com This methodology offers a more streamlined and environmentally friendly route to the target molecule by reducing the number of synthetic steps and the generation of stoichiometric byproducts. rsc.org

Cycloaddition and Annulation Strategies for Pyrimidine Ring Formation in this compound Precursors

The construction of the pyrimidine ring is a critical step in the synthesis of this compound. Cycloaddition and annulation reactions offer powerful and versatile methods for forming this heterocyclic core.

Cycloaddition Reactions:

Diels-Alder reactions, a cornerstone of cycloaddition chemistry, can be employed to construct the six-membered pyrimidine ring. nih.govacsgcipr.org Inverse electron demand Diels-Alder reactions are particularly successful, where an electron-poor diene system, such as a 1,2,4-triazine, reacts with a dienophile. acsgcipr.org The initial cycloadduct often extrudes a small neutral molecule like nitrogen gas to form the aromatic pyrimidine ring. acsgcipr.org While atom-efficient, the availability of suitable diene and dienophile precursors can be a limitation. acsgcipr.org

Copper-catalyzed cycloaddition reactions are also a powerful tool. For instance, the [3+3] cycloaddition of amidines with terminal alkynes and carbon dioxide can form 2,6-disubstituted pyrimidones. mdpi.com Another strategy involves a [2+2+2] cycloaddition of ketones with nitriles under basic conditions with a copper catalyst, which demonstrates a broad substrate scope. mdpi.com

Annulation Strategies:

Annulation, the formation of a new ring onto a pre-existing one, is another key strategy. nih.gov An oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol provides an efficient and environmentally friendly route to pyrimidine derivatives. organic-chemistry.org Similarly, a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones offers a facile synthesis of pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. researchgate.netnih.gov These principles focus on reducing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources. researchgate.netnumberanalytics.com

Sustainable Synthetic Methods:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy consumption by providing uniform heating. rasayanjournal.co.injocpr.com It has been successfully applied to the synthesis of various pyrimidine derivatives, often leading to higher yields and selectivity. numberanalytics.com

Ultrasound-Assisted Synthesis: Sonication can accelerate chemical reactions and improve yields, providing an energy-efficient alternative to conventional heating. jocpr.com

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and simplifies product separation. researchgate.net Mechanical grinding and ball milling are techniques that facilitate solvent-free reactions. researchgate.netnih.gov

Use of Greener Solvents: When solvents are necessary, environmentally benign options like water or ionic liquids are preferred. numberanalytics.comjmaterenvironsci.com Water, in particular, is an attractive solvent for multicomponent reactions leading to pyrimidine derivatives. jmaterenvironsci.com

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. researchgate.netrasayanjournal.co.in They offer high efficiency and can be easily separated from the reaction mixture, reducing waste. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of related pyrimidine derivatives, various catalysts such as glacial acetic acid, resin Lewiatit-80, and mixtures like acetic acid/nitrobenzene or acetic acid/ammonium acetate (B1210297) have been investigated. researchgate.net The synthesis of 2,3,5-trimethylpyridine, a related pyridine derivative, found optimal conditions at 150°C for 24 hours using a CH3COOH/pTsOH catalyst. researchgate.net

The synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) involved a multi-step process where the final coupling reaction was carried out in dioxane with p-toluene sulfonic acid monohydrate at reflux. nih.gov

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | Glacial CH3COOH, Lewiatit-80, CH3COOH/pTsOH | CH3COOH/pTsOH found to be optimal for a related pyridine synthesis. | researchgate.net |

| Solvent | Ethanol, Dioxane | Ethanol used in the cyclization of chalcones; Dioxane used for coupling reactions. | nih.govnih.gov |

| Temperature | Reflux, 150°C | Reflux conditions are common for cyclization and coupling steps. | nih.govnih.gov |

| Reaction Time | 24-48 hours | Varies depending on the specific reaction and substrates. | researchgate.netnih.gov |

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling stereoselectivity and regioselectivity is essential when synthesizing derivatives of this compound, as the position and orientation of substituents can significantly impact the molecule's properties.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In pyrimidine synthesis, the use of organolithium reagents has been shown to lead to highly regioselective nucleophilic substitutions, often favoring the C-4 position of the pyrimidine ring. researchgate.net For example, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine showed a strong preference for substitution at the C-4 position. researchgate.net Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols also proceeds with regioselectivity. organic-chemistry.org

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. While the core structure of this compound is planar and achiral, the introduction of chiral centers in its derivatives necessitates stereoselective synthetic methods. For example, the synthesis of chiral pyrimidine derivatives has been achieved using amino acid-derived carboxamides. mdpi.com The stereochemistry of biphenyl (B1667301) compounds (atropisomerism) is another area of consideration when designing complex derivatives. imperfectpharmacy.shop

Purification and Isolation Techniques for Synthetic this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common techniques for the purification and isolation of this compound and its derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out. For example, some pyrimidine derivatives are crystallized from ethanol. researchgate.net

Column Chromatography: This is a versatile technique for separating mixtures of compounds. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates. This method is effective for purifying both solid and liquid products. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquids. For instance, after a reaction, the mixture might be extracted with a solvent like dichloromethane (B109758) (DCM). nih.gov

Distillation: For volatile liquid products, fractional distillation can be used for purification based on differences in boiling points. researchgate.net

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity.

Table 2: Purification and Isolation Techniques

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Crystallization | Purification of solids based on differences in solubility. | Recrystallization from ethanol. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Purification using a silica gel column with a DCM/MeOH mobile phase. | nih.gov |

| Extraction | Separation based on partitioning between two immiscible liquids. | Extraction with dichloromethane (DCM). | nih.gov |

| Fractional Distillation | Separation of liquids based on differences in boiling points. | Purification of a liquid pyridine derivative. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 5 Methylpyridin 2 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating the Structure of 5-(5-Methylpyridin-2-yl)pyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

1D and 2D NMR Techniques for Proton and Carbon Environments in this compound

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental in identifying the different types of protons and carbons within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

For instance, in a related compound, 2-Chloro-5-methylpyridine, the proton signals appear at δ 8.18 (d, J = 2.5 Hz), 7.45 (dd, J = 8.5, 2.5 Hz), and 7.13 (d, J = 8.5 Hz), with the methyl protons at δ 2.27. chemicalbook.com The ¹³C NMR spectrum of 5-Ethyl-2-methylpyridine shows distinct signals for each carbon atom, further illustrating the power of this technique in mapping the carbon framework. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Chloro-5-methylpyridine | 8.18 (d, J=2.5), 7.45 (dd, J=8.5, 2.5), 7.13 (d, J=8.5), 2.27 (s) | Not specified | |

| 5-Ethyl-2-methylpyridine | CDCl₃ | Not specified | Not specified |

| 2-Phenylquinoline | CDCl₃ | 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H) | 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.31, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 |

Advanced NMR Applications for Conformational Analysis of this compound

The relative orientation of the pyridine and pyrimidine rings in this compound is a key conformational feature. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms. NOESY correlations are observed between protons that are close in space, even if they are not directly bonded, allowing for the determination of the preferred conformation of the molecule in solution. For example, in a study of a 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings was determined using X-ray diffraction, and DFT calculations were used to model its conformation in the gas phase. nih.gov Similar approaches can be applied to understand the conformational dynamics of this compound. The flexibility of such bi-aryl systems can be influenced by factors like intramolecular hydrogen bonding, as seen in the conformational analysis of 5-hydroxyhexahydropyrimidines. westernsydney.edu.au

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. mdpi.commdpi.com This is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally determined exact mass with the calculated mass for the proposed formula of this compound (C₁₀H₉N₃), its molecular formula can be unequivocally confirmed. For instance, the exact mass of a related compound, 3-ethyl-2-propylpyridine, was determined by HRMS (ESI) with a calculated value of 192.1025 for [M+H]⁺ and a found value of 192.1018. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights into this compound

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. nih.govnih.gov By analyzing the fragments produced from the parent ion of this compound, the connectivity of the pyridine and pyrimidine rings, as well as the position of the methyl group, can be confirmed. This technique is widely used in the structural elucidation of various compounds, including neonicotinoids and their metabolites. nih.gov

Table 2: Mass Spectrometry Data for Related Heterocyclic Compounds

| Compound | Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Found |

| [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ESI | 323.1213 | 323.1189 |

| [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ESI | 272.1757 | 272.1722 |

| Ethyl 4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carboxylate | ESI | 300.1707 | 300.1711 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule's constituent bonds and functional groups, providing a unique spectroscopic fingerprint.

The structure of this compound is characterized by a pyrimidine ring linked to a 5-methylpyridine moiety at the 2-position of the pyridine ring. The expected vibrational modes can be attributed to the individual ring systems and the methyl substituent.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups in this compound give rise to characteristic absorption bands.

Aromatic C-H Stretching: The C-H stretching vibrations of both the pyridine and pyrimidine rings are anticipated in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The methyl group (–CH₃) attached to the pyridine ring will exhibit characteristic symmetric and asymmetric stretching vibrations, typically observed around 2980 cm⁻¹ and 2870 cm⁻¹, respectively.

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and pyrimidine rings are expected to produce a series of complex bands in the 1600-1400 cm⁻¹ region. These are often highly characteristic of the heterocyclic ring structure.

In-plane and Out-of-plane Bending: The C-H in-plane and out-of-plane bending vibrations provide further structural information and typically appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The symmetric "breathing" modes of the pyridine and pyrimidine rings, which involve the uniform expansion and contraction of the rings, are expected to be strong in the Raman spectrum, often appearing in the 1050-980 cm⁻¹ range.

C-C Inter-ring Stretching: The stretching vibration of the C-C single bond connecting the pyridine and pyrimidine rings is also a key feature to be observed.

While specific, experimentally-derived spectral data for this compound is not widely published, the expected vibrational frequencies can be predicted based on the analysis of similar structures, such as 5-methyl pyrimidine and substituted pyridines.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR |

| Asymmetric CH₃ Stretch | ~2980 | IR |

| Symmetric CH₃ Stretch | ~2870 | IR |

| Aromatic Ring Stretch (C=C, C=N) | 1600 - 1400 | IR, Raman |

| CH₃ Asymmetric Bend | ~1460 | IR |

| CH₃ Symmetric Bend | ~1380 | IR |

| C-H In-plane Bend | 1300 - 1000 | IR |

| Ring Breathing Modes | 1050 - 980 | Raman (strong) |

| C-H Out-of-plane Bend | 900 - 650 | IR |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation of this compound and its Impurities

Chromatographic methods are indispensable for the determination of purity and the separation of this compound from potential impurities, which may include starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the stationary phase, offering good retention and separation of moderately polar to non-polar compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components, including impurities with different polarities.

Detection: Given the presence of aromatic rings, Ultraviolet (UV) detection is a highly effective method. The wavelength of maximum absorbance (λmax) for this compound would be determined and used for quantification to ensure high sensitivity.

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine the feasibility of this technique.

Stationary Phase: A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups (e.g., DB-5 or equivalent), would likely provide good separation of the target compound from related impurities.

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the carrier gas.

Injection and Temperature Program: A split/splitless injector would be used to introduce the sample. A temperature program, starting at a lower temperature and gradually increasing, would be employed to separate compounds based on their boiling points and interactions with the stationary phase.

Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity. For structural confirmation of impurities, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS).

The development of a specific HPLC or GC method would require optimization of various parameters to achieve the desired resolution and sensitivity for the separation of this compound from any potential impurities.

Table 2: Hypothetical Starting Conditions for Chromatographic Analysis

| Parameter | HPLC Method | GC Method |

| Column | C18, 4.6 x 250 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at λmax | FID |

| Temperature | Ambient | Inlet: 250°COven: 100°C (2 min), then 10°C/min to 280°C |

| Injection Volume | 10 µL | 1 µL (split mode) |

Coordination Chemistry of 5 5 Methylpyridin 2 Yl Pyrimidine

Synthesis and Characterization of Metal Complexes Incorporating 5-(5-Methylpyridin-2-yl)pyrimidine

There is no specific information available in the scientific literature on the synthesis and characterization of metal complexes incorporating the this compound ligand. General synthetic routes for similar pyridinyl-pyrimidine complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent, with the resulting complex precipitating out of the solution or being isolated upon solvent removal.

Transition Metal Complexes of this compound

No transition metal complexes of this compound have been reported in the scientific literature.

Lanthanide and Actinide Complexes with this compound Ligands

There are no published studies on the complexation of lanthanide or actinide elements with this compound. Research on related nitrogen-containing heterocyclic ligands suggests that such complexes could be of interest for applications in separation science and luminescence, but this remains speculative for the title compound.

Spectroscopic and X-ray Diffraction Studies of Metal-5-(5-Methylpyridin-2-yl)pyrimidine Coordination Environments

No spectroscopic or X-ray diffraction data for any metal complexes of this compound are available in the current scientific literature. Such studies would be essential to confirm the coordination mode of the ligand, determine the geometry of the metal center, and elucidate the bond lengths and angles within the coordination sphere. For instance, the crystal structure of a related compound, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, has been reported, demonstrating that the 5-methylpyridin-2-yl moiety can be incorporated into larger molecular structures. researchgate.net However, this provides no direct information on the coordination behavior of this compound.

Electronic and Magnetic Properties of Metal-5-(5-Methylpyridin-2-yl)pyrimidine Complexes

The electronic and magnetic properties of metal complexes are fundamentally dependent on the identity of the metal ion and the ligand field it experiences. Without any synthesized and characterized complexes of this compound, it is impossible to provide any specific data on their electronic absorption spectra, magnetic susceptibility, or other related properties.

Catalytic Applications of Metal-5-(5-Methylpyridin-2-yl)pyrimidine Complexes in Organic Transformations

There are no reports of the use of metal complexes of this compound in any catalytic organic transformations. While metal complexes of other pyridine (B92270) and pyrimidine-based ligands have shown activity in various catalytic reactions, the potential of this compound in this field remains to be explored.

Medicinal Chemistry and Biological Target Engagement Studies of 5 5 Methylpyridin 2 Yl Pyrimidine

Structure-Activity Relationship (SAR) Studies of 5-(5-Methylpyridin-2-yl)pyrimidine Derivatives and Analogs

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound are not extensively detailed in publicly accessible literature, the broader class of pyrimidine (B1678525) derivatives has been widely explored, offering valuable insights. The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine core. mdpi.com

For related pyridinyl-thiazole compounds, which share the methyl-pyridinyl moiety, substitutions have been shown to be critical for activity. For instance, in a series of 5-(pyridin-2-yl)thiazoles designed as ALK5 inhibitors, the presence and nature of substituents on the pyridine (B92270) and an associated benzamide (B126) group were crucial for achieving high inhibitory potency. Specifically, a derivative containing a 6-methylpyridin-2-yl group showed significant inhibition in a cell-based assay. nih.gov

In the context of pyrimidine-based kinase inhibitors, substitutions at various positions of the pyrimidine ring dictate potency and selectivity. nih.govnih.gov For example, in one study on pyrimidine-4-carboxamides, modifying substituents at three different positions around the pyrimidine core led to the identification of a potent and selective inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). The conformational restriction of a side chain and the exchange of a morpholine (B109124) substituent for a hydroxypyrrolidine group dramatically increased potency by several folds. researchgate.net These examples underscore the principle that even minor structural modifications to the substituents attached to the core heterocycle of a compound like this compound would be expected to significantly modulate its biological profile.

Table 1: SAR Insights from Related Pyrimidine Analogs

| Scaffold/Analog Class | Substitution Position | Impact on Activity | Target Class | Reference |

|---|---|---|---|---|

| 5-(Pyridin-2-yl)thiazoles | Pyridine & Benzamide | Introduction of methyl and other groups critical for potency | Kinase (ALK5) | nih.gov |

| Pyrimidine-4-carboxamides | C2, C4, C6 positions | Substituent changes optimized potency and reduced lipophilicity | Hydrolase (NAPE-PLD) | researchgate.net |

| General Pyrimidines | C2, C4, C5, C6 positions | Nature and position of substituents greatly influence biological activity | Various | mdpi.commdpi.com |

Rational Design and Synthesis of this compound-Based Ligands for Specific Biological Targets

The rational design of pyrimidine-based ligands often leverages the known importance of the pyrimidine core in interacting with biological targets like protein kinases. nih.gov The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases. The design process for novel inhibitors frequently involves modifying substituents around this core to enhance binding affinity and achieve selectivity for a specific target. researchgate.netnih.gov

The synthesis of this compound and its analogs would logically proceed through the coupling of a pre-functionalized pyridine building block with a pyrimidine precursor. A key starting material for the pyridine portion is 2-amino-5-methylpyridine. nih.gov The synthesis of this intermediate itself is well-established. nih.govpatsnap.com For the pyrimidine portion, a common strategy involves the cyclization of appropriate precursors. For example, 5-methylpyrimidine (B16526) can be synthesized from 3-amino-2-methylacrolein and formamide. patsnap.com

A plausible synthetic route to the target compound could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrimidine (e.g., 5-bromopyrimidine) and a pyridinyl boronic acid or stannane (B1208499) derivative. The synthesis of related N-[(5-pyrimidinyl)methyl]-2-pyridinamines has been documented in patent literature, highlighting methods to link these two heterocyclic systems. google.com Similarly, various substituted pyrido[4,3-d]pyrimidines have been synthesized through multi-step reactions starting from precursors like ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate and S-methyl iso-thiouronium hemisulfate, followed by cyclization and substitution reactions. orientjchem.org

Mechanistic Investigations of this compound at a Molecular Level

Specific molecular mechanism studies for this compound are not detailed in the available literature. However, mechanistic investigations of related pyrimidine analogs provide a framework for how such a compound might function.

Many pyrimidine-based drugs exert their effects by inhibiting specific enzymes. mdpi.com For instance, pyrimidine analogs can act as antimetabolites in nucleic acid biosynthesis. nih.govresearchgate.net A common mechanism involves the inhibition of key enzymes like thymidylate synthase or dihydrofolate reductase. drugbank.com In the context of kinase inhibition, pyridinyl-pyrimidine scaffolds often function as ATP-competitive inhibitors. They occupy the ATP-binding site, forming hydrogen bonds with hinge region residues and making other favorable interactions within the pocket, thereby preventing the phosphorylation of substrate proteins. nih.gov

A proposed mechanism for some pyrimidine-based enzyme inhibitors involves the formation of a covalent intermediate. For example, studies on thymidylate synthase have shown that an active site cysteine can attack the C6 position of the pyrimidine ring, facilitating chemistry at the C5 position. researchgate.net While this is specific to certain enzyme classes, it illustrates the diverse molecular tactics employed by pyrimidine-containing molecules.

Identification and Validation of Molecular Targets for this compound

The molecular targets for this compound have not been explicitly identified or validated in published research. However, the structural motif of a substituted pyrimidine linked to another aromatic heterocycle is common in inhibitors of several important target classes.

Protein Kinases: This is a highly probable target class. Numerous pyridinyl-pyrimidine and related bi-heterocyclic compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in cancer. nih.govnih.govnih.gov

Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives, particularly those with a cyanopyrimidine core, have been identified as potent and selective COX-2 inhibitors, a target for anti-inflammatory and anticancer therapies. mdpi.comresearchgate.net

Dihydrofolate Reductase (DHFR): The pyrido[2,3-d]pyrimidine (B1209978) scaffold is found in classical DHFR inhibitors like piritrexim, indicating that this enzyme family is a potential target. drugbank.com

Phospholipases: As demonstrated by the discovery of LEI-401, a pyrimidine-4-carboxamide, NAPE-PLD is a validated target for this class of compounds. researchgate.net

The process of target identification and validation for a new compound typically involves a cascade of experimental approaches. Initial target identification might come from phenotypic screening followed by affinity chromatography or proteomic-based methods to isolate binding partners. Validation then confirms the functional relevance of the identified target, often using techniques like RNA interference (siRNA) to mimic the effect of target inhibition or by demonstrating a correlation between target engagement and cellular activity. scilifelab.sereactionbiology.com

In Vitro Pharmacological Profiling of this compound Analogs

A comprehensive in vitro pharmacological profile for this compound is not available. However, the profiling of analogous compounds provides a template for the types of studies that would be undertaken. An initial in vitro assessment typically includes evaluating the compound's potency against its primary target, its selectivity against related targets, and its basic absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

For example, a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines were screened in vitro for their antibacterial activities against a panel of twelve bacterial strains, revealing significant activity against Neisseria gonorrhoeae and Staphylococcus aureus. researchgate.net In another study, pyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory activity against COX-2, with IC₅₀ values determined to quantify their potency. mdpi.com

A standard in vitro profiling cascade would also include:

CYP450 Inhibition Assays: To assess the potential for drug-drug interactions, compounds are tested against the major cytochrome P450 metabolizing enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4). nih.gov

Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target.

Permeability Assays: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict passive absorption across the intestinal barrier.

Microsomal Stability: Incubation with liver microsomes provides an early indication of metabolic stability. nih.gov

Table 2: Representative In Vitro Assays for Pharmacological Profiling

| Assay Type | Purpose | Example Endpoint | Reference |

|---|---|---|---|

| Target-based Assay | Determine potency against the primary biological target | IC₅₀ or Kᵢ value | mdpi.com |

| Selectivity Panel | Assess off-target activity | % Inhibition at a fixed concentration | reactionbiology.com |

| CYP450 Inhibition | Evaluate potential for drug-drug interactions | IC₅₀ for inhibition of specific CYP isoforms | nih.gov |

| Cell Proliferation Assay | Measure antiproliferative or cytotoxic effects | GI₅₀ or IC₅₀ against cancer cell lines | nih.gov |

Biochemical and Cellular Assays for Investigating the Biological Activities of this compound

To investigate the biological activities of a novel compound like this compound, a tiered approach using both biochemical and cellular assays is employed. scilifelab.se

Biochemical Assays: These assays use purified components, such as enzymes or receptors, to directly measure the compound's effect on its molecular target in a controlled, cell-free environment.

Enzyme Inhibition Assays: If the target is a kinase, a typical assay would measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The inhibitory activity of the compound is determined by quantifying the reduction in substrate phosphorylation, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection. For a target like COX-2, inhibition is measured by quantifying the production of prostaglandins. mdpi.com

Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to directly measure the affinity and kinetics of a compound binding to its target protein.

Cellular Assays: These assays are performed using living cells and provide information on the compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and engage its target within the cellular environment.

Cell Proliferation/Viability Assays: Assays like the MTT or Neutral Red uptake assays are used to determine a compound's effect on cancer cell growth and survival. mdpi.comnih.gov For example, various 5-hydroxymethylpyrimidine derivatives were tested across a panel of cancer cell lines (HeLa, HepaRG, Caco-2, etc.) to determine their IC₅₀ values. mdpi.com

Target Engagement Assays: Cellular thermal shift assays (CETSA) or Western blotting to detect downstream signaling changes (e.g., reduction in phosphorylated proteins for a kinase inhibitor) can confirm that the compound is engaging its intended target within the cell.

Reporter Gene Assays: For targets that regulate transcription, cells can be engineered with a reporter gene (e.g., luciferase) linked to a responsive promoter. Inhibition of the target leads to a measurable change in the reporter signal. This approach was used to evaluate 5-(pyridin-2-yl)thiazole analogs as ALK5 inhibitors. nih.gov

These assays, run in concert, allow researchers to build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action, guiding its further development as a potential therapeutic agent.

Applications of 5 5 Methylpyridin 2 Yl Pyrimidine in Material Science and Advanced Technologies

Integration of 5-(5-Methylpyridin-2-yl)pyrimidine into Organic Electronic Materials

The combination of an electron-accepting pyrimidine (B1678525) unit and a coordinating pyridine (B92270) unit makes this compound a promising candidate for use in organic electronic devices. The pyrimidine core is known for its role in electron-transporting and host materials, while the pyridine moiety can be functionalized to fine-tune molecular properties and intermolecular interactions.

Optoelectronic Properties of this compound for Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine ring is a key feature that makes pyrimidine derivatives suitable for use in Organic Light-Emitting Diodes (OLEDs), particularly as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. researchgate.net The C=N double bonds in pyrimidine lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. researchgate.net The incorporation of a pyridine ring can further enhance these properties and provide a site for coordination to emissive metal complexes.

Recent research has highlighted the success of pyrimidine-based materials in achieving high-performance OLEDs. For instance, thermally activated delayed fluorescence (TADF) emitters incorporating pyrimidine bridges have demonstrated high photoluminescence quantum yields and improved device efficiencies. A study on D-A-D (donor-acceptor-donor) type TADF emitters showed that using a pyrimidine bridge resulted in a high photoluminescence quantum yield (ΦPL > 68%) and a small singlet-triplet energy gap (ΔEST < 160 meV). acs.org OLEDs using these pyrimidine-based emitters achieved a maximum external quantum efficiency (EQE) of up to 18%. acs.org

Furthermore, starburst-shaped electron-transporting materials containing pyridine units have also shown excellent performance in green phosphorescent OLEDs. researchgate.net For example, 1,3,5-tris[3,5-bis(pyrid-3-yl)phenyl]benzene, when used as an ETM with the green emitter Ir(ppy)₃, resulted in an OLED with a maximum power efficiency of 96 lm W⁻¹ and an external quantum efficiency of 23%. researchgate.net These findings suggest that a molecule like this compound could potentially be developed into an efficient component of OLEDs.

Table 1: Performance of Selected Pyridine/Pyrimidine-based OLEDs

| Emitter/Host Material | Role | Max. EQE (%) | Power Efficiency (lm/W) | Color |

| pDTCz-DPzS (Pyrimidine-bridged TADF emitter) acs.org | Emitter | 18 | N/A | Green |

| 1,3,5-tris[3,5-bis(pyrid-3-yl)phenyl]benzene researchgate.net | ETM | 23 | 96 | Green |

Applications in Organic Photovoltaics (OPVs) Incorporating this compound

In the realm of Organic Photovoltaics (OPVs), materials based on pyridine and pyrimidine have been investigated for their potential as electron-transporting layers (ETLs) and as components of photoactive donor or acceptor materials. The electron-accepting character of pyrimidine is beneficial for creating efficient electron acceptors and for facilitating charge separation at the donor-acceptor interface. researchgate.net

Pyridine-based materials have been successfully employed as ETLs in OPVs, leading to significant improvements in device performance. For example, the use of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an ETL in small molecule OSCs resulted in devices with a high power conversion efficiency (PCE) of up to 6.3%, a notable enhancement compared to devices using the conventional ETL, BCP. rsc.orgresearchgate.net This improvement was attributed to the favorable thermal and electronic properties of the pyridine-containing material, which led to lower series resistance and higher shunt resistance. rsc.orgresearchgate.net

Moreover, pyridine end-capped polymers have been developed to stabilize organic nanoparticle dispersions for the fabrication of non-fullerene-based solar cells, indicating another avenue for the application of pyridine-containing compounds in OPV technology. researchgate.net Given these precedents, this compound could be explored as a building block for novel acceptor materials or as a component in ETLs for OPVs.

Role of this compound in Supramolecular Materials and Assemblies

The pyridine nitrogen in this compound provides a coordination site for metal ions, making it a valuable ligand for the construction of supramolecular assemblies. The self-assembly of such ligands with metal centers can lead to the formation of a wide variety of structures, from discrete coordination complexes to extended one-, two-, or three-dimensional networks. chimia.ch These materials can exhibit interesting properties and functions, such as catalysis, host-guest chemistry, and magnetism.

Research into chiral pyridine-type ligands has shown that they can be used to create enantiomerically pure mononuclear and polynuclear self-assembled species. chimia.ch While not chiral itself, this compound could be incorporated into more complex chiral ligands. Furthermore, studies on pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have demonstrated their ability to form complex flower-shaped supramolecular structures through hierarchical non-covalent interactions. researchgate.net This highlights the potential of pyrimidine-containing molecules to drive complex self-assembly processes.

Sensing Applications of this compound and its Metal Complexes

The ability of the pyridine moiety to coordinate with metal ions also makes this compound a promising candidate for the development of chemical sensors. Upon coordination with a specific metal ion, the photophysical properties of the ligand, such as its absorption and fluorescence, can be altered, providing a detectable signal.

For instance, a series of 5-N-arylaminothiazoles containing pyridyl groups have been synthesized and their metal complexes have been investigated for their sensing capabilities. nih.gov It was found that the zinc complexes of these ligands exhibited enhanced emission properties, suggesting their potential as fluorescent sensors for Zn²⁺. nih.gov In a different approach, simple fluorophores based on a pyridine core have been successfully used as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline through fluorescence quenching. mdpi.com These examples demonstrate the versatility of the pyridine scaffold in designing fluorescent chemosensors. The combination of a pyridine and a pyrimidine ring in this compound could lead to sensors with unique selectivity and sensitivity for specific analytes.

Polymer Science: Incorporation of this compound Units into Polymeric Scaffolds

The incorporation of heterocyclic rings like pyridine and pyrimidine into polymer backbones is a well-established strategy to enhance the thermal stability, mechanical properties, and solubility of polymers. researchgate.net Polyimides containing pyridine moieties, for example, have shown excellent solubility in polar aprotic solvents and high thermal stability. researchgate.net

The synthesis of pyrimidine homopolymers has also been explored for applications in drug delivery and gene therapy, where the pyrimidine unit provides specific chemical reactivity and biocompatibility. ontosight.ai The introduction of a this compound unit into a polymer chain could therefore be a viable strategy to create new functional polymers with tailored properties for a variety of applications, from high-performance plastics to materials for biomedical applications.

Advanced Functional Materials Deriving from this compound

The unique combination of a pyridine and a pyrimidine ring in this compound opens up possibilities for the creation of a wide range of advanced functional materials. For example, pyridine-pyrimidine hybrid ring systems have been investigated for their biological activity. nih.gov

In the field of materials science, the design of novel ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is an active area of research. The bifunctional nature of this compound, with its distinct coordination and hydrogen bonding sites, could be exploited to build porous materials with interesting catalytic or gas storage properties. Furthermore, the derivatization of this core structure could lead to new liquid crystalline materials or photochromic systems.

Future Perspectives and Research Challenges for 5 5 Methylpyridin 2 Yl Pyrimidine

Unexplored Synthetic Avenues and Methodological Innovations for 5-(5-Methylpyridin-2-yl)pyrimidine

The synthesis of this compound and its derivatives is a cornerstone of its research. While established methods exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies is a perpetual goal. Future research is likely to focus on the development of novel catalytic systems, including the use of earth-abundant metals and photocatalysis, to streamline reaction pathways and improve yields. bcrcp.ac.in

Domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, represent a particularly promising area for innovation. nih.govcsic.es The development of new domino strategies for the synthesis of highly substituted pyrimidine (B1678525) derivatives could significantly accelerate the discovery of new bioactive compounds. nih.govcsic.es Additionally, exploring desulfinative cross-coupling reactions could provide alternative and more robust methods for creating the crucial bond between the pyridine (B92270) and pyrimidine rings, especially in cases where traditional methods like the Suzuki-Miyaura reaction are problematic. acs.org The application of multicomponent reactions (MCRs) also presents a green and efficient approach to generating libraries of pyridine and pyrimidine derivatives for screening. nih.gov

Further research into novel starting materials and reagent combinations will also be critical. For instance, the use of chalcones and their derivatives in condensation reactions has proven effective for synthesizing substituted pyrimidines and could be further explored for creating novel analogues of this compound. nih.govuobasrah.edu.iq

Emerging Methodologies for Comprehensive Characterization of this compound and its Derivatives

A thorough understanding of the structure, purity, and physicochemical properties of this compound and its derivatives is paramount for all downstream applications. While standard analytical techniques such as NMR and mass spectrometry are indispensable, emerging methodologies offer the potential for more detailed and nuanced characterization.

Advanced spectroscopic techniques, such as two-dimensional NMR (e.g., COSY, ROESY), are crucial for unambiguously determining the connectivity and spatial arrangement of atoms within new derivatives, especially for complex structures or regioisomers. mdpi.com Single-crystal X-ray diffraction provides the definitive solid-state structure, offering invaluable insights into intermolecular interactions that can influence material properties and biological activity. mdpi.comnih.gov

Furthermore, the development of sensitive and selective analytical methods is essential for in-depth studies. This includes hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) for the analysis of complex mixtures and the determination of metabolic stability. mdpi.com The use of UV-vis spectroscopy to study interactions with biomolecules or metal ions can also provide valuable information about the compound's potential mechanisms of action or its utility in sensor applications. nih.gov

Advanced Computational Models and Predictive Simulations for this compound Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to this compound systems is poised for significant growth. Advanced computational models and predictive simulations offer a powerful means to understand and predict the behavior of this compound and its derivatives at the molecular level.

Molecular docking and molecular dynamics (MD) simulations are increasingly used to predict the binding modes of pyridine-pyrimidine derivatives with biological targets, such as enzymes and receptors. nih.govnih.gov These simulations can provide crucial insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. nih.govresearchgate.net For example, simulations can elucidate the importance of specific amino acid residues in the binding pocket and predict how modifications to the ligand will affect these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that can be used to correlate the structural features of a series of compounds with their biological activity. researchgate.net By developing robust QSAR models, researchers can virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Discovery of Novel Biological Targets and Elucidation of Further Mechanistic Insights for this compound

The pyridine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govunimib.it While some biological activities of this compound derivatives have been explored, the full extent of their therapeutic potential remains to be uncovered.

Future research will likely focus on screening this compound and its analogues against a wider range of biological targets. This could lead to the discovery of novel activities in areas such as cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govnih.gov For instance, recent studies have highlighted the potential of pyridine and pyrimidine derivatives as inhibitors of protein-protein interactions, a challenging but increasingly important area of drug discovery. nih.govmdpi.com

Elucidating the precise mechanisms of action of these compounds is another critical research challenge. This will involve a combination of experimental techniques, including biochemical assays, cell-based assays, and in vivo studies, to identify the specific molecular targets and signaling pathways that are modulated by this compound and its derivatives. nih.govnih.gov A deeper understanding of these mechanisms will be essential for optimizing the therapeutic efficacy and minimizing potential side effects.

Innovation in Material Science and Advanced Technology Applications Utilizing this compound

Beyond its biological applications, the unique electronic and photophysical properties of the pyridine-pyrimidine scaffold suggest its potential for use in material science and advanced technologies. biosynce.com The aromatic nature of the rings and the presence of nitrogen atoms make these compounds interesting candidates for a variety of applications. biosynce.com

One promising area is the development of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, and conducting polymers. bcrcp.ac.inbiosynce.com The ability to tune the electronic properties of this compound through chemical modification could allow for the design of materials with specific optical and electronic characteristics.

Furthermore, the agrochemical industry represents another potential avenue for the application of pyridine and pyrimidine derivatives. biosynce.commdpi.com These compounds have been shown to exhibit a range of activities, including as herbicides, fungicides, and plant growth regulators. biosynce.comresearchgate.net Future research could focus on developing novel this compound-based agrochemicals with improved efficacy and environmental profiles.

Interdisciplinary Research Synergies and Collaborative Paradigms for this compound Studies

Addressing the multifaceted challenges and opportunities associated with this compound will require a highly interdisciplinary approach. Collaborative efforts that bring together experts from diverse fields will be essential for accelerating progress.

For example, collaborations between synthetic chemists, computational chemists, and biologists will be crucial for the design, synthesis, and evaluation of new therapeutic agents. acs.orgmdpi.com Similarly, partnerships between material scientists, physicists, and engineers will be necessary to develop and optimize new materials and devices based on this compound.

The establishment of academic-industrial collaborations can also play a vital role in translating fundamental research findings into practical applications. acs.org Such partnerships can provide access to specialized equipment, resources, and expertise that may not be available in a single research group. By fostering a collaborative and synergistic research environment, the scientific community can unlock the full potential of this compound and its derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(5-Methylpyridin-2-yl)pyrimidine and its derivatives?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyridinyl and pyrimidine moieties. For example, halogenated pyrimidines (e.g., 5-bromopyrimidine) can react with 5-methylpyridin-2-ylboronic acid under palladium catalysis . Reaction optimization includes temperature control (e.g., 80–100°C), solvent selection (e.g., dioxane/water mixtures), and base choice (e.g., Na₂CO₃). Post-synthesis purification often uses column chromatography or recrystallization. Yield improvements (e.g., ~80%) are achieved by iterative adjustments to stoichiometry and catalyst loading .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substitution patterns. For instance:

- The methyl group on the pyridine ring (δ ~2.4 ppm in ¹H NMR) and aromatic protons (δ 7.0–8.8 ppm) confirm regiochemistry.

- ¹³C NMR distinguishes pyrimidine carbons (e.g., C2 at ~160 ppm) from pyridine carbons (e.g., C5-methyl at ~21 ppm) .

- Coupling constants (e.g., J = 5–6 Hz for vicinal protons) resolve stereochemical ambiguities. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance the inhibitory potency of this compound derivatives against mPGES-1?

- Methodological Answer : SAR studies focus on optimizing substituents to improve binding affinity and selectivity:

- Aliphatic Chain Length : Linear side chains (e.g., 4–6 carbons) at the pyrimidine 5-position enhance mPGES-1 inhibition (IC₅₀ = 0.6–1.2 μM) compared to bulky groups (e.g., benzyl, IC₅₀ > 3 μM) .

- Heteroatom Substitution : Thiobarbituric acid derivatives show higher potency than barbituric acid analogs due to improved hydrogen bonding with Arg126 and Tyr130 in the mPGES-1 active site .

- Electron-Withdrawing Groups : Chloro or fluoro substituents on the pyridine ring increase metabolic stability without compromising activity .

Q. How can researchers resolve contradictory enzyme inhibition data observed in vitro versus cell-based assays for pyrimidine-based inhibitors?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Membrane Permeability : Use logP calculations (e.g., >3.0) or Caco-2 cell assays to assess cellular uptake. Poor permeability may explain reduced activity in cell assays despite strong in vitro inhibition .

- Protein Binding : Measure free drug concentrations using equilibrium dialysis; high serum protein binding (e.g., >90%) can mask efficacy .

- Metabolic Stability : Incubate compounds with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized when evaluating this compound derivatives for therapeutic potential?

- Methodological Answer : Key PK metrics include:

- Oral Bioavailability : Assessed via rat studies; compounds with >20% bioavailability (e.g., gefapixant analogs) advance to toxicity testing .

- Half-Life (t₁/₂) : Target t₁/₂ > 4 hours for sustained exposure. Adjust via prodrug strategies (e.g., esterification) or formulation (e.g., nanoparticles) .

- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or P-glycoprotein inhibition assays for CNS-targeted agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.